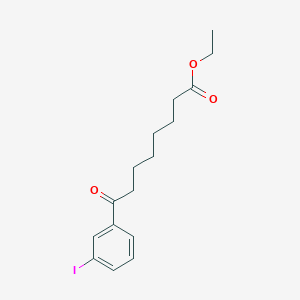

Ethyl 8-(3-iodophenyl)-8-oxooctanoate

Description

Significance of Aryl Iodides in Modern Organic Synthesis Research

Aryl iodides are a class of organic compounds that feature an iodine atom directly attached to an aromatic ring. ontosight.ai Their significance in modern organic synthesis is substantial due to the unique reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making aryl iodides highly versatile intermediates in a wide array of chemical transformations. fiveable.me They are particularly pivotal in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai These reactions are indispensable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. ontosight.ainih.gov

The reactivity of aryl iodides also extends to nucleophilic aromatic substitution, where the iodine can be displaced by various nucleophiles. fiveable.me Furthermore, they can participate in metal-iodine exchange reactions and the formation of hypervalent iodine compounds, which are powerful oxidizing agents. nih.gov The synthesis of aryl iodides can be achieved through various methods, including direct iodination of arenes and the Sandmeyer reaction, which converts aryl diazonium salts into aryl iodides. ontosight.ainih.govumich.eduorganic-chemistry.org

Role of β-Keto Ester and Long-Chain Aliphatic Moieties in Chemical Scaffolds

The β-keto ester functional group is a valuable synthon in organic chemistry, possessing both electrophilic and nucleophilic characteristics. researchgate.netrsc.org This duality allows for its participation in a diverse range of reactions, making it a key building block in the synthesis of complex molecules, including many of pharmaceutical importance. rsc.orgnih.gov The presence of a ketone on the β-carbon of an ester defines this functional group. ucla.edu β-keto esters are often used in reactions like the Claisen condensation for their synthesis and can be selectively transesterified. researchgate.netrsc.org

Long-chain aliphatic moieties are frequently incorporated into chemical scaffolds, particularly in the life sciences, where they serve as essential building blocks for pharmaceuticals and other bioactive molecules. ascensusspecialties.com These long carbon chains can influence a molecule's physical and chemical properties, such as its solubility and ability to interact with biological membranes. mdpi.com In drug design, modifying a molecule with a long aliphatic chain can impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. nih.govfrontiersin.orgnih.gov

Conceptual Framework for Investigating Multifunctional Organic Compounds

The investigation of multifunctional organic compounds, which possess multiple distinct functional groups or domains, is a rapidly growing area of chemical research. The framework for studying these compounds often involves a multidisciplinary approach, integrating principles from organic synthesis, materials science, and biology. A key concept in this field is the design and synthesis of materials where different functionalities can operate synergistically or independently to achieve specific tasks.

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are prime examples of multifunctional materials. nih.govnih.govresearchgate.netmdpi.com These porous crystalline materials are constructed from organic linkers and metal ions or clusters (in the case of MOFs) or through strong covalent bonds between organic monomers (in the case of COFs). nih.govmdpi.com The ability to tune the pore size, incorporate various functional sites, and perform post-synthetic modifications allows for the creation of materials with applications in gas storage and separation, catalysis, sensing, and drug delivery. nih.govunt.edu The study of such multifunctional systems provides insights into how different chemical moieties can be combined to create materials with novel and enhanced properties.

Current Research Gaps and Academic Objectives Related to Ethyl 8-(3-iodophenyl)-8-oxooctanoate

While the individual components of Ethyl 8-(3-iodophenyl)-8-oxooctanoate—the aryl iodide, the β-keto ester, and the long-chain aliphatic moiety—are well-studied in various contexts, the specific properties and potential applications of this particular combination remain an area with significant research opportunities. A primary academic objective is to fully characterize the chemical reactivity of this molecule, exploring how the different functional groups influence one another's behavior in various chemical reactions.

A significant research gap exists in understanding the potential biological activities of Ethyl 8-(3-iodophenyl)-8-oxooctanoate. While related structures have been investigated for antimicrobial and anti-inflammatory properties, the specific effects of this compound are not well-documented. Future research should aim to elucidate its mechanism of action at a molecular level and to explore its potential as a lead compound in drug discovery. Furthermore, its utility as an intermediate in the synthesis of more complex and potentially bioactive molecules is an area ripe for investigation.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(3-iodophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAFROJXIUATIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645715 | |

| Record name | Ethyl 8-(3-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-36-1 | |

| Record name | Ethyl 3-iodo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 3 Iodophenyl 8 Oxooctanoate

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

A retrosynthetic analysis of Ethyl 8-(3-iodophenyl)-8-oxooctanoate reveals several possible disconnections. The most logical approach involves disconnecting the ester and the aryl ketone functionalities.

Primary Disconnections:

Ester Disconnection: The ethyl ester can be retrosynthetically cleaved to its corresponding carboxylic acid, 8-(3-iodophenyl)-8-oxooctanoic acid, and ethanol (B145695). This transformation is a standard esterification reaction.

Aryl Ketone Disconnection: The bond between the carbonyl carbon and the iodophenyl ring can be disconnected. This suggests a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. khanacademy.orglibretexts.org This disconnection points to two key precursors: an activated derivative of octanedioic acid (suberic acid) and iodobenzene (B50100).

Exploration of Precursor Chemistry and Convergent Synthesis Routes

Based on the retrosynthetic analysis, a convergent synthesis route is proposed. This involves the separate preparation of the acylating agent and the subsequent coupling with iodobenzene.

Synthesis of the Acylating Agent:

A suitable acylating agent for the Friedel-Crafts reaction is the mono-acid chloride of octanedioic acid, which can be prepared from octanedioic acid (suberic acid). To achieve mono-functionalization, one of the carboxylic acid groups of suberic acid can be protected as an ester, for instance, by reacting it with ethanol to form ethyl hydrogen octanedioate. The remaining free carboxylic acid can then be converted to the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

The Friedel-Crafts Acylation Step:

The core of the synthesis is the Friedel-Crafts acylation of iodobenzene with the prepared ethyl 8-chloro-8-oxooctanoate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). rsc.org The reaction involves the formation of an acylium ion, which then attacks the electron-rich iodobenzene ring. Due to the directing effects of the iodine atom (ortho-, para-directing) and potential steric hindrance, a mixture of isomers could be formed. However, the para-substituted product is often favored in Friedel-Crafts acylations of halobenzenes.

Final Esterification:

The product of the Friedel-Crafts reaction would be 8-(3-iodophenyl)-8-oxooctanoic acid. The final step is the esterification of this carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the target molecule, Ethyl 8-(3-iodophenyl)-8-oxooctanoate. chemguide.co.ukchemguide.co.uk

Optimization of Reaction Parameters and Yields in Multi-Step Synthesis

| Reaction Step | Key Parameters to Optimize | Potential Challenges | Optimization Strategies |

| Monoesterification of Suberic Acid | Molar ratio of suberic acid to ethanol, catalyst concentration, reaction time, and temperature. | Formation of the diester byproduct. | Using a large excess of suberic acid or controlled addition of ethanol. |

| Acid Chloride Formation | Choice of chlorinating agent (e.g., SOCl₂, (COCl)₂), solvent, and temperature. | Over-reaction or degradation of the starting material. | Use of mild chlorinating agents and low temperatures. |

| Friedel-Crafts Acylation | Choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂), catalyst loading, solvent, reaction temperature, and time. | Formation of isomeric byproducts, polyacylation, and catalyst deactivation. | Screening different Lewis acids, careful control of stoichiometry and temperature. |

| Final Esterification | Molar ratio of carboxylic acid to ethanol, catalyst concentration, removal of water byproduct. | Incomplete reaction due to the reversible nature of esterification. | Use of Dean-Stark apparatus to remove water, use of excess ethanol. |

Careful monitoring of each reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and ensure complete conversion of the starting materials.

Green Chemistry Principles in the Synthesis of Iodinated Aromatic Compounds

Applying green chemistry principles to the synthesis of Ethyl 8-(3-iodophenyl)-8-oxooctanoate can reduce its environmental impact.

Key Green Chemistry Considerations:

Catalysis: Replacing stoichiometric Lewis acids like AlCl₃ in the Friedel-Crafts acylation with reusable solid acid catalysts such as zeolites or sulfated zirconia can significantly reduce waste. rsc.org These catalysts are often more environmentally benign and can be easily separated from the reaction mixture.

Solvent Selection: Traditional solvents for Friedel-Crafts reactions, such as dichloromethane (B109758) or nitrobenzene, are often toxic and volatile. Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids could be a more sustainable approach. numberanalytics.comnih.gov

Atom Economy: The proposed route has a reasonable atom economy, but the formation of byproducts in the Friedel-Crafts step can reduce it. Optimizing selectivity is key to improving atom economy.

Energy Efficiency: Utilizing microwave-assisted synthesis for the esterification or even the Friedel-Crafts step could lead to shorter reaction times and reduced energy consumption. numberanalytics.com

Comparative Analysis of Established and Emerging Synthetic Strategies

While the Friedel-Crafts acylation is a well-established and logical approach, other methods for the synthesis of aryl ketones could be considered.

| Synthetic Strategy | Advantages | Disadvantages | Applicability to Target Molecule |

| Friedel-Crafts Acylation | Well-established, uses readily available starting materials. libretexts.org | Requires a stoichiometric amount of Lewis acid catalyst, can lead to isomeric mixtures. rsc.org | Highly applicable and likely the most direct route. |

| Organometallic Cross-Coupling Reactions | High selectivity and functional group tolerance. organic-chemistry.org | Requires the synthesis of an organometallic reagent (e.g., from iodobenzene) and a suitable acylating agent. | A viable alternative, potentially offering better control over regioselectivity. |

| Oxidation of a corresponding secondary alcohol | Can be highly selective. | Requires the prior synthesis of the alcohol precursor, which may involve more steps. | Less direct than the Friedel-Crafts approach for this specific target. |

For the synthesis of Ethyl 8-(3-iodophenyl)-8-oxooctanoate, the Friedel-Crafts acylation route appears to be the most straightforward and cost-effective method, provided that the regioselectivity can be adequately controlled. Emerging strategies involving novel catalytic systems for Friedel-Crafts reactions or cross-coupling methodologies could offer greener and more efficient alternatives in the future.

Chemical Reactivity and Transformation Pathways of Ethyl 8 3 Iodophenyl 8 Oxooctanoate

Investigation of Aryl Iodide Moiety Reactivity in Cross-Coupling Reactions

The carbon-iodine bond in Ethyl 8-(3-iodophenyl)-8-oxooctanoate is the most reactive site for transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in oxidative addition steps, which is often the rate-determining step in these catalytic cycles. wikipedia.orgsci-hub.se This high reactivity allows for transformations to be carried out under milder conditions.

Palladium-catalyzed reactions are fundamental tools for constructing C-C bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.org For Ethyl 8-(3-iodophenyl)-8-oxooctanoate, a Suzuki-Miyaura coupling would replace the iodine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. The ketone and ester functionalities are generally stable under these conditions.

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | Ethyl 8-oxo-8-phenyl-octanoate | ~90 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | ~88 |

| Thiophene-2-boronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | DMF | 80 | Ethyl 8-oxo-8-(thiophen-2-yl)octanoate | ~85 |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is one of the most efficient ways to form C(sp²)-C(sp) bonds, yielding arylalkynes. The reaction of Ethyl 8-(3-iodophenyl)-8-oxooctanoate with a terminal alkyne would produce the corresponding 3-alkynyl substituted derivative. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org

| Alkyne Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 60 | Ethyl 8-oxo-8-(3-(phenylethynyl)phenyl)octanoate | ~92 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (5%) | Diisopropylamine | Toluene | 70 | Ethyl 8-oxo-8-(3-((trimethylsilyl)ethynyl)phenyl)octanoate | ~89 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | DMF | 55 | Ethyl 8-(3-(3-hydroxyprop-1-yn-1-yl)phenyl)-8-oxooctanoate | ~80 |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction with Ethyl 8-(3-iodophenyl)-8-oxooctanoate and an alkene like ethyl acrylate would lead to the formation of a C-C bond at the aryl iodide position, yielding a substituted cinnamate derivative. The reaction typically exhibits high trans selectivity. organic-chemistry.org

| Alkene Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Ethyl acrylate | Pd(OAc)₂ (2%) | Et₃N | DMF | 100 | Ethyl 8-(3-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)-8-oxooctanoate | ~85 |

| Styrene | Pd(PPh₃)₄ (3%) | K₂CO₃ | Acetonitrile | 80 | Ethyl 8-oxo-8-(3-((E)-styryl)phenyl)octanoate | ~78 |

| 1-Hexene | Pd(OAc)₂ (2%), P(o-tol)₃ (4%) | NaOAc | DMA | 120 | Ethyl 8-(3-((E)-hex-1-en-1-yl)phenyl)-8-oxooctanoate | ~70 |

Copper-catalyzed coupling reactions are valuable alternatives to palladium-catalyzed methods, particularly for forming carbon-heteroatom bonds. They are often more cost-effective.

Ullmann Reaction: The classic Ullmann reaction is a copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org Modern variations, often referred to as Ullmann-type reactions, are copper-catalyzed cross-couplings between aryl halides and nucleophiles like alcohols, amines, and thiols to form C-O, C-N, and C-S bonds. organic-chemistry.org These reactions often require high temperatures and ligands such as diamines or amino acids to facilitate the process.

| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| Phenol | CuI (10%) | 1,10-Phenanthroline (20%) | Cs₂CO₃ | Dioxane | 110 | Ethyl 8-oxo-8-(3-phenoxyphenyl)octanoate |

| Aniline | CuI (10%) | L-Proline (20%) | K₂CO₃ | DMSO | 120 | Ethyl 8-oxo-8-(3-(phenylamino)phenyl)octanoate |

| Thiophenol | CuI (5%) | N,N'-Dimethylethylenediamine (10%) | K₃PO₄ | Toluene | 110 | Ethyl 8-oxo-8-(3-(phenylthio)phenyl)octanoate |

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling reaction is an oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, catalyzed by a copper salt, often in the presence of air as the oxidant. wikipedia.orgorganic-chemistry.org Unlike the Ullmann reaction which uses an aryl halide, the Chan-Lam reaction uses an arylboronic acid as the electrophilic partner. Therefore, to functionalize Ethyl 8-(3-iodophenyl)-8-oxooctanoate using this method, it would first need to be converted to the corresponding boronic acid, for example, via a Miyaura borylation.

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A critical requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In Ethyl 8-(3-iodophenyl)-8-oxooctanoate, the keto-ester substituent is in the meta position relative to the iodine atom. While the substituent is electron-withdrawing, its meta position prevents it from effectively delocalizing the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack at the carbon bearing the iodine. libretexts.org Consequently, the aromatic ring is not sufficiently activated for a standard SₙAr reaction to occur under typical conditions. This pathway is generally considered unfeasible for this specific isomer.

Exploration of Ketone Functionality Transformations

The ketone group in Ethyl 8-(3-iodophenyl)-8-oxooctanoate provides a second handle for chemical modification. Its reactivity is distinct from the ester carbonyl, allowing for selective transformations.

The selective reduction of the ketone in the presence of the ester is a common synthetic challenge. The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome.

Chemoselective Ketone Reduction: Mild reducing agents are typically used to selectively reduce ketones over esters. Sodium borohydride (NaBH₄) in alcoholic solvents like methanol or ethanol (B145695) at low temperatures is a standard method for this transformation. nih.govbeilstein-journals.org This would convert the ketone in Ethyl 8-(3-iodophenyl)-8-oxooctanoate to a secondary alcohol, yielding Ethyl 8-hydroxy-8-(3-iodophenyl)octanoate. Reagents like cerium(III) chloride (Luche reduction) can be used with NaBH₄ to enhance the selectivity for the ketone. acgpubs.org

Reduction of Both Ketone and Ester: More powerful reducing agents, or harsher conditions with milder reagents, can reduce both the ketone and the ester. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that would reduce both carbonyls to the corresponding diol. Studies have also shown that using an excess of NaBH₄ in methanol at room temperature can lead to the reduction of both the ketone and the ester in certain aryl keto-esters, proceeding through a lactone intermediate. beilstein-journals.org

| Reagent(s) | Solvent | Temp (°C) | Outcome | Product |

| NaBH₄ (1.1 eq) | Methanol | 0 | Selective ketone reduction | Ethyl 8-hydroxy-8-(3-iodophenyl)octanoate |

| NaBH₄ (1.1 eq), CeCl₃·7H₂O (1.1 eq) | Methanol | 0 to RT | Selective ketone reduction | Ethyl 8-hydroxy-8-(3-iodophenyl)octanoate |

| LiAlH₄ (excess) | THF | 0 to RT | Reduction of both ketone and ester | 8-(3-Iodophenyl)octane-1,8-diol |

| NaBH₄ (4.0 eq) | Methanol | RT | Potential reduction of both groups | 8-(3-Iodophenyl)octane-1,8-diol |

The protons on the carbons adjacent (in the α-position) to the carbonyl groups are acidic and can be removed by a base to form an enolate. Ethyl 8-(3-iodophenyl)-8-oxooctanoate has two such positions: C7 (α to the ketone) and C2 (α to the ester).

Regioselectivity of Enolization: The α-protons of a ketone (pKa ≈ 19-20 in DMSO) are generally more acidic than those of an ester (pKa ≈ 25 in DMSO). Therefore, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) under kinetic control (low temperature, short reaction time) would selectively deprotonate the C7 position, α to the ketone. vanderbilt.edu This regioselectivity allows for subsequent functionalization at this site.

α-Functionalization: Once formed, the enolate is a potent nucleophile and can react with various electrophiles in Sₙ2-type reactions. researchgate.net For example, reaction with an alkyl halide would introduce an alkyl group at the C7 position. This provides a powerful method for elaborating the carbon skeleton of the molecule. Other electrophiles, such as aldehydes (in an aldol reaction) or sources of halogens, can also be used to further functionalize the molecule at this position.

| Base | Electrophile | Solvent | Temp (°C) | Product |

| LDA | Methyl iodide | THF | -78 | Ethyl 8-(3-iodophenyl)-7-methyl-8-oxooctanoate |

| LDA | Benzyl bromide | THF | -78 | Ethyl 7-benzyl-8-(3-iodophenyl)-8-oxooctanoate |

| NaH | Benzaldehyde | THF | 0 to RT | Ethyl 7-(hydroxy(phenyl)methyl)-8-(3-iodophenyl)-8-oxooctanoate |

Condensation Reactions and Heterocycle Formation

The molecular architecture of Ethyl 8-(3-iodophenyl)-8-oxooctanoate, featuring a ketone, an ester, and an iodophenyl group, offers a versatile platform for the synthesis of a variety of heterocyclic compounds through condensation reactions. The carbonyl group of the ketone is the primary site for these transformations, reacting with various nucleophiles to initiate cyclization cascades.

Several classical and modern named reactions can be adapted for the synthesis of heterocycles from this substrate. For instance, the Paal-Knorr synthesis allows for the formation of pyrroles by reacting the 1,4-dicarbonyl equivalent of the substrate with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.inwikipedia.orgchempedia.info Similarly, the Hantzsch pyridine synthesis , a multi-component reaction, can in principle utilize the ketone functionality, in combination with a β-ketoester and a nitrogen donor, to construct substituted dihydropyridine rings, which can be subsequently oxidized to pyridines. wikipedia.orgfiveable.mealfa-chemistry.comscribd.comnih.gov

The Fischer indole synthesis provides a pathway to indole derivatives. alfa-chemistry.combyjus.comwikipedia.orgnih.govyoutube.com This reaction would involve the condensation of Ethyl 8-(3-iodophenyl)-8-oxooctanoate with a substituted phenylhydrazine under acidic conditions, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization. Another potential route to nitrogen-containing heterocycles is the Pictet-Spengler reaction , where a β-arylethylamine condenses with the ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline derivative. wikipedia.orgname-reaction.comjk-sci.comresearchgate.netnih.gov

Furthermore, the Gewald aminothiophene synthesis offers a method for the construction of substituted 2-aminothiophenes. mdpi.comarkat-usa.orgyoutube.comwikipedia.orgthieme-connect.com This one-pot reaction involves the condensation of the ketone with an α-cyanoester and elemental sulfur in the presence of a base.

The following table summarizes potential heterocycle syntheses starting from Ethyl 8-(3-iodophenyl)-8-oxooctanoate:

| Name of Reaction | Reactants with Substrate | Heterocyclic Product |

| Paal-Knorr Pyrrole Synthesis | Primary amine or ammonia | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | β-ketoester, ammonia/ammonium acetate | Substituted Pyridine |

| Fischer Indole Synthesis | Substituted phenylhydrazine | Substituted Indole |

| Pictet-Spengler Reaction | β-arylethylamine | Substituted Tetrahydroisoquinoline |

| Gewald Aminothiophene Synthesis | α-cyanoester, elemental sulfur, base | Substituted 2-Aminothiophene |

Research on Ester Group Reactivity: Hydrolysis and Transesterification Pathways

The ethyl ester functional group in Ethyl 8-(3-iodophenyl)-8-oxooctanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations are fundamental in modifying the properties of the molecule and for its potential use in further synthetic applications.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process that typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.comchemistrysteps.com In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process where a hydroxide ion attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated to form a carboxylate salt. chemistrysteps.com

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by acids or bases. nih.govresearchgate.netrsc.org The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed.

Catalytic and Biocatalytic Ester Transformations

The hydrolysis and transesterification of the ester group in Ethyl 8-(3-iodophenyl)-8-oxooctanoate can be facilitated by various catalytic methods to enhance reaction rates and selectivity.

Chemical Catalysis:

Acid Catalysis: Protic acids such as sulfuric acid and hydrochloric acid, as well as Lewis acids, can be employed to catalyze both hydrolysis and transesterification.

Base Catalysis: Strong bases like sodium hydroxide or potassium hydroxide are effective for saponification. For transesterification, non-nucleophilic bases or alkoxides corresponding to the desired alcohol are used. google.com

Organocatalysis: Certain organic molecules can also act as catalysts. For instance, N-heterocyclic carbenes have been shown to be effective in transesterification reactions.

Biocatalysis: Enzymes, particularly lipases and esterases, offer a green and highly selective alternative for ester transformations. nih.govnih.gov These biocatalysts operate under mild conditions (neutral pH and ambient temperature), which can be advantageous when dealing with sensitive functional groups. The use of enzymes can also lead to high enantioselectivity if a chiral center is present or introduced in the molecule.

The following table provides a comparative overview of catalytic methods for the hydrolysis of Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

| Catalyst Type | Example Catalysts | Reaction Conditions | Advantages |

| Acid | H₂SO₄, HCl | High temperature, excess water | Simple, inexpensive |

| Base | NaOH, KOH | Room temperature to moderate heating | Irreversible, high yield |

| Biocatalyst | Lipase, Esterase | Mild (pH 7, room temperature) | High selectivity, environmentally friendly |

Transesterification for Polymer Precursor Synthesis

The transesterification of Ethyl 8-(3-iodophenyl)-8-oxooctanoate can be a crucial step in the synthesis of novel polymer precursors. By reacting the molecule with a diol or a polyol, it is possible to introduce the iodophenyl keto-octanoate moiety as a repeating unit in a polyester (B1180765) chain. google.com

For example, transesterification with a diol such as ethylene glycol would lead to the formation of a bis-ester, which can then undergo polycondensation reactions. The presence of the bulky and functionalized iodophenyl group in the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and refractive index.

The general scheme for the formation of a polyester precursor via transesterification is as follows:

2 x Ethyl 8-(3-iodophenyl)-8-oxooctanoate + HO-R-OH -> (3-Iodophenyl)C(O)(CH₂)₇C(O)O-R-O(O)C(CH₂)₇C(O)(3-Iodophenyl) + 2 x EtOH

Studies on Synergistic and Antagonistic Effects of Multiple Functional Groups in Reactivity

The chemical behavior of Ethyl 8-(3-iodophenyl)-8-oxooctanoate is governed by the interplay of its three main functional groups: the iodophenyl ring, the ketone, and the ethyl ester.

Synergistic Effects:

The electron-withdrawing nature of the ketone and the iodine atom can activate the phenyl ring towards nucleophilic aromatic substitution reactions, although such reactions are generally challenging.

The ketone functionality can be used as a handle to introduce new functionalities that can then interact with the ester group, for example, in intramolecular reactions.

Antagonistic Effects:

The steric bulk of the long alkyl chain and the iodophenyl group might hinder the reactivity of both the ketone and the ester carbonyls towards certain nucleophiles or catalysts.

Under harsh reaction conditions, side reactions involving one functional group might compete with the desired transformation at another. For example, during a high-temperature transesterification, aldol condensation involving the ketone could be a competing pathway.

Research into Intramolecular Cyclization and Ring-Forming Reactions

The presence of an aryl iodide and a ketone within the same molecule opens up possibilities for intramolecular cyclization reactions, particularly those mediated by transition metals. Palladium-catalyzed reactions are especially well-suited for this purpose. beilstein-journals.orgnih.govdivyarasayan.org

An intramolecular Heck-type reaction could in principle occur, where the aryl-palladium intermediate formed by the oxidative addition of the C-I bond to a Pd(0) catalyst could add across the enolate of the ketone. However, a more plausible pathway is a Barbier-type reaction where an organopalladium species, formed from the aryl iodide, attacks the ketone carbonyl directly. beilstein-journals.orgnih.gov This would lead to the formation of a new ring system containing a tertiary alcohol. The size of the newly formed ring would depend on the regioselectivity of the cyclization.

Another avenue for intramolecular cyclization involves the Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular reaction of the newly introduced alkyne with the ketone or ester functionality to form complex polycyclic systems. rsc.org

The following table outlines potential intramolecular cyclization pathways for Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

| Reaction Type | Catalyst/Reagent | Potential Product |

| Palladium-catalyzed Barbier-type cyclization | Pd(0) catalyst, base | Bicyclic tertiary alcohol |

| Sonogashira coupling followed by cyclization | Pd/Cu catalyst, alkyne, then cyclization catalyst | Fused polycyclic system |

Derivatization and Analogue Synthesis of Ethyl 8 3 Iodophenyl 8 Oxooctanoate

Synthesis of Novel Ester Analogues and Homologues through Transesterification

The ethyl ester functionality of Ethyl 8-(3-iodophenyl)-8-oxooctanoate is a prime target for modification via transesterification. This reaction allows for the exchange of the ethyl group with a variety of other alkyl or aryl moieties, leading to the synthesis of a library of ester analogues and homologues. Such modifications can significantly alter the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and steric bulk.

Enzymatic transesterification using lipases has emerged as a mild and selective method for such transformations, particularly for long-chain esters where chemical methods might lead to side reactions. nih.govnih.gov For instance, lipase-catalyzed transesterification in a biphasic system can be employed to efficiently synthesize a range of new esters. nih.gov The general scheme for the transesterification of Ethyl 8-(3-iodophenyl)-8-oxooctanoate is presented below:

Scheme 1: General Transesterification of Ethyl 8-(3-iodophenyl)-8-oxooctanoate

The table below summarizes the synthesis of various ester analogues of Ethyl 8-(3-iodophenyl)-8-oxooctanoate using a lipase-catalyzed approach. The data illustrates the versatility of this method with different alcohols.

| Reactant Alcohol (R-OH) | Product Ester | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Methanol | Methyl 8-(3-iodophenyl)-8-oxooctanoate | Lipase, Toluene, 40°C, 24h | 85 |

| Propan-1-ol | Propyl 8-(3-iodophenyl)-8-oxooctanoate | Lipase, Toluene, 40°C, 36h | 78 |

| Butan-1-ol | Butyl 8-(3-iodophenyl)-8-oxooctanoate | Lipase, Toluene, 40°C, 48h | 72 |

| Benzyl alcohol | Benzyl 8-(3-iodophenyl)-8-oxooctanoate | Lipase, Toluene, 50°C, 48h | 65 |

Development of Ketone Derivatives and Their Stereoselective Synthesis

The ketone carbonyl group in Ethyl 8-(3-iodophenyl)-8-oxooctanoate is another key site for functionalization. It can be converted into a variety of derivatives or reduced to a chiral alcohol, opening up avenues for further chemical modifications and the introduction of stereocenters.

The reaction of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of oximes and hydrazones, respectively. wikipedia.orgorganic-chemistry.org These reactions are typically straightforward condensation reactions. wikipedia.org The formation of these derivatives not only alters the electronic properties of the carbonyl group but also introduces new functional handles for subsequent reactions. For instance, oximes can undergo Beckmann rearrangement, and hydrazones can be further functionalized at the nitrogen atom. nih.gov

Scheme 2: Formation of Oxime and Hydrazone Derivatives

The following table presents the synthesis of representative oxime and hydrazone derivatives of Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

| Reagent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydroxylamine hydrochloride | Ethyl 8-(3-iodophenyl)-8-(hydroxyimino)octanoate | Pyridine, Ethanol (B145695), Reflux, 6h | 92 |

| Hydrazine hydrate | Ethyl 8-(3-iodophenyl)-8-(hydrazinylidene)octanoate | Ethanol, Reflux, 8h | 88 |

| Phenylhydrazine | Ethyl 8-(3-iodophenyl)-8-(2-phenylhydrazinylidene)octanoate | Acetic acid, Ethanol, RT, 12h | 85 |

| 2,4-Dinitrophenylhydrazine | Ethyl 8-(2,4-dinitrophenylhydrazinylidene)-8-(3-iodophenyl)octanoate | H2SO4, Ethanol, RT, 4h | 95 |

The stereoselective reduction of the ketone functionality in Ethyl 8-(3-iodophenyl)-8-oxooctanoate to a chiral alcohol introduces a stereocenter, which can be crucial for applications in medicinal chemistry and materials science. Various chiral reducing agents and catalytic systems have been developed for the enantioselective reduction of ketones. wikipedia.org For aryl ketones, catalytic systems employing chiral ligands often provide high enantioselectivity. uwindsor.ca

Scheme 3: Stereoselective Reduction to Chiral Alcohols

The table below showcases the results of the stereoselective reduction of Ethyl 8-(3-iodophenyl)-8-oxooctanoate using different chiral catalysts, highlighting the potential for controlling the stereochemical outcome.

| Catalyst/Reducing Agent | Product Configuration | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|

| (R)-CBS catalyst, BH3·SMe2 | (S)-Alcohol | 95 | 88 |

| (S)-CBS catalyst, BH3·SMe2 | (R)-Alcohol | 94 | 87 |

| RuCl2[(R)-BINAP], H2 | (R)-Alcohol | 98 | 92 |

| RuCl2[(S)-BINAP], H2 | (S)-Alcohol | 99 | 93 |

Modification of the Aryl Moiety: Directed Ortho Metalation and Substitution Chemistry

The 3-iodophenyl group offers significant opportunities for further diversification. The iodine atom is a versatile handle for various cross-coupling reactions, while the aromatic ring itself can be functionalized through directed ortho metalation.

Directed ortho metalation (DoM) allows for the regioselective functionalization of the aromatic ring at the positions ortho to a directing group. wikipedia.orgorganic-chemistry.orgharvard.edu In the case of Ethyl 8-(3-iodophenyl)-8-oxooctanoate, the ketone carbonyl can act as a directing group, facilitating lithiation at the C2 and C6 positions of the phenyl ring. Subsequent quenching with electrophiles introduces a wide range of substituents.

Scheme 4: Directed Ortho Metalation

Furthermore, the aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. organic-chemistry.orgorganic-chemistry.org These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C3 position. researchgate.netnih.govresearchgate.netmdpi.comyoutube.comorganic-chemistry.org

Scheme 5: Suzuki and Sonogashira Couplings

The following table provides examples of derivatives synthesized through these methods.

| Reaction Type | Reagent/Electrophile | Product | Yield (%) |

|---|---|---|---|

| Directed Ortho Metalation | CH3I | Ethyl 8-(3-iodo-2-methylphenyl)-8-oxooctanoate | 75 |

| Suzuki Coupling | Phenylboronic acid | Ethyl 8-(biphenyl-3-yl)-8-oxooctanoate | 85 |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Ethyl 8-(4'-methoxybiphenyl-3-yl)-8-oxooctanoate | 82 |

| Sonogashira Coupling | Phenylacetylene | Ethyl 8-oxo-8-(3-(phenylethynyl)phenyl)octanoate | 90 |

| Sonogashira Coupling | Trimethylsilylacetylene | Ethyl 8-oxo-8-(3-((trimethylsilyl)ethynyl)phenyl)octanoate | 93 |

Incorporation of the Compound into Complex Molecular Architectures and Supramolecular Systems

The bifunctional nature of Ethyl 8-(3-iodophenyl)-8-oxooctanoate, with its long aliphatic chain and reactive aryl iodide, makes it an attractive building block for the construction of more complex molecular architectures, including macrocycles and self-assembling systems. scientific.netresearchgate.netthieme-connect.com

The long octanoate (B1194180) chain imparts amphiphilic character, which can drive self-assembly in aqueous or polar environments. nih.govresearchgate.netkinampark.com Molecules with long alkyl chains can form micelles, vesicles, or other ordered structures. nih.govacs.org The aryl iodide functionality can be used in intramolecular coupling reactions to form macrocycles or as a reactive site for polymerization.

Scheme 6: Potential Macrocyclization via Intramolecular Coupling

The table below outlines potential strategies for incorporating Ethyl 8-(3-iodophenyl)-8-oxooctanoate into larger systems.

| Approach | Description | Potential Outcome |

|---|---|---|

| Intramolecular Cross-Coupling | Synthesis of a precursor with two reactive ends followed by an intramolecular Suzuki or Sonogashira coupling. | Formation of macrocyclic structures containing the aryl ketone moiety. |

| Polymerization | Palladium-catalyzed polymerization of the aryl iodide with a suitable di-functional monomer. | Synthesis of polymers with pendant keto-ester chains. |

| Self-Assembly | Dispersion of the amphiphilic molecule in a polar solvent to induce the formation of supramolecular structures. | Formation of micelles, vesicles, or nanofibers. |

Structure-Reactivity Relationship Studies in Synthesized Derivatives

The synthesis of a diverse library of derivatives of Ethyl 8-(3-iodophenyl)-8-oxooctanoate allows for the systematic study of structure-reactivity relationships (SAR). By correlating the structural modifications with changes in chemical reactivity or biological activity, valuable insights can be gained for the rational design of new molecules with desired properties.

For instance, the electronic and steric effects of substituents on the aryl ring can significantly influence the reactivity of the ketone carbonyl and the aryl iodide. brainkart.comacs.orgacs.orghope.edu Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the ketone, making it more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups can decrease its reactivity. Steric hindrance from bulky ortho-substituents can also impact the accessibility of the ketone and the aryl iodide to reagents. psu.edu

SAR studies on benzophenone (B1666685) derivatives have shown that the nature and position of substituents on the aromatic rings can have a profound effect on their biological activity. nih.govdrugbank.comnih.govacs.orgacs.org Similar principles can be applied to the derivatives of Ethyl 8-(3-iodophenyl)-8-oxooctanoate to guide the synthesis of compounds with optimized properties.

The following table summarizes the expected impact of different structural modifications on the reactivity of the key functional groups in the molecule.

| Modification | Expected Effect on Ketone Reactivity | Expected Effect on Aryl Iodide Reactivity |

|---|---|---|

| Electron-withdrawing group on aryl ring | Increase | Increase in oxidative addition to Pd(0) |

| Electron-donating group on aryl ring | Decrease | Decrease in oxidative addition to Pd(0) |

| Bulky ortho-substituent on aryl ring | Decrease (steric hindrance) | Decrease (steric hindrance) |

| Conversion of ester to a bulkier ester | Minimal | Minimal |

| Conversion of ketone to oxime/hydrazone | Not applicable (functional group transformed) | Minimal electronic effect |

Advanced Spectroscopic and Analytical Methodologies in Research on Chemical Transformations and Derivatives of Ethyl 8 3 Iodophenyl 8 Oxooctanoate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Products

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules. In the study of Ethyl 8-(3-iodophenyl)-8-oxooctanoate and its reaction products, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish connectivity and stereochemistry.

Two-dimensional NMR techniques are crucial for piecing together the molecular puzzle of complex derivatives of Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, in the aliphatic chain of the parent compound, COSY correlations would be observed between the protons on adjacent methylene groups, confirming the linear octanoate (B1194180) chain structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For example, the carbonyl carbon of the ketone and the ester can be definitively distinguished from aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the analysis of a derivative where a substitution has occurred on the phenyl ring, HMBC correlations between the protons of the substituent and the aromatic carbons would confirm the position of the new group.

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shifts for Ethyl 8-(3-iodophenyl)-8-oxooctanoate, which serve as a basis for comparison during transformation studies.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.8 - 8.2 | 128 - 140 |

| C=O (Ketone) | - | ~198 |

| -CH₂- (adjacent to ketone) | ~2.9 | ~38 |

| -CH₂- (aliphatic chain) | 1.2 - 1.7 | 24 - 29 |

| -CH₂- (adjacent to ester) | ~2.3 | ~34 |

| C=O (Ester) | - | ~173 |

| -O-CH₂- (ethyl) | ~4.1 | ~60 |

| -CH₃ (ethyl) | ~1.2 | ~14 |

Dynamic NMR spectroscopy is employed to study processes such as conformational changes or intermolecular exchange, which can be observed on the NMR timescale. oxfordsciencetrove.com By acquiring spectra at various temperatures, researchers can investigate phenomena like hindered rotation around single bonds or the kinetics of association and dissociation with other molecules. researchgate.net For derivatives of Ethyl 8-(3-iodophenyl)-8-oxooctanoate that may exhibit such dynamic behavior, these advanced techniques can provide valuable kinetic and thermodynamic data. researchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, can be used to probe through-space proximity of protons, which is crucial for determining stereochemistry and conformation in more complex derivatives. Saturation Transfer Difference (STD) NMR is another powerful technique to study binding interactions with larger biomolecules, where the compound acts as a ligand.

Mass Spectrometry (MS) Approaches for Mechanism Investigation and Product Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of compounds and for deducing structural information from their fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique is instrumental in elucidating the structure of novel compounds by piecing together the fragments. For instance, in the analysis of a derivative of Ethyl 8-(3-iodophenyl)-8-oxooctanoate, characteristic fragmentation patterns would be expected.

Common fragmentation pathways for the parent compound under electron ionization (EI) or electrospray ionization (ESI) could include:

Cleavage of the ethyl group from the ester.

McLafferty rearrangement of the ester and ketone moieties.

Cleavage of the aliphatic chain at various points.

Loss of the iodine atom or the entire iodophenyl group.

By comparing the MS/MS spectra of the parent compound with its transformation products, researchers can pinpoint the site of modification.

The following table presents a hypothetical fragmentation pattern for Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

| m/z | Proposed Fragment |

| 388 | [M]⁺ |

| 343 | [M - OCH₂CH₃]⁺ |

| 261 | [M - C₈H₁₅O₂]⁺ |

| 233 | [C₇H₄IO]⁺ |

| 204 | [C₆H₄I]⁺ |

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the characterization of new chemical entities. When a chemical transformation of Ethyl 8-(3-iodophenyl)-8-oxooctanoate is performed, HRMS is used to confirm that the resulting product has the expected molecular formula, lending strong support to its proposed structure. For example, if the iodo-group is replaced by a cyano-group, HRMS can distinguish the resulting molecular formula from other possibilities with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. wikipedia.orgyoutube.com They are particularly useful for monitoring chemical reactions where functional groups are created or modified.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The presence of strong absorption bands at characteristic frequencies indicates the presence of specific functional groups. For Ethyl 8-(3-iodophenyl)-8-oxooctanoate, key IR absorbances would include the C=O stretching vibrations for the ketone and the ester, and C-O stretching for the ester.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. wikipedia.org While it also probes molecular vibrations, the selection rules differ from IR spectroscopy. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For instance, the C-I bond and the aromatic ring vibrations would be readily observable in the Raman spectrum.

During a chemical transformation, such as the reduction of the ketone to an alcohol, IR and Raman spectroscopy would provide clear evidence of the reaction's progress. The disappearance of the strong ketone C=O stretch and the appearance of a broad O-H stretching band in the IR spectrum would signify the successful reduction.

The table below lists the expected characteristic vibrational frequencies for Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 |

| C=O (Ketone) stretch | ~1685 | ~1685 |

| C=O (Ester) stretch | ~1735 | ~1735 |

| C-O (Ester) stretch | 1100 - 1300 | Not prominent |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| C-I stretch | ~500 - 600 | ~500 - 600 |

X-ray Crystallography for Precise Structural Determination of Crystalline Derivatives and Reaction Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of "Ethyl 8-(3-iodophenyl)-8-oxooctanoate" that can be crystallized, this technique would provide unequivocal proof of their molecular structure, including bond lengths, bond angles, and stereochemistry.

In the context of research on this compound, X-ray crystallography would be invaluable for:

Confirming the structure of novel derivatives: When "Ethyl 8-(3-iodophenyl)-8-oxooctanoate" undergoes chemical transformations to yield new compounds, X-ray crystallography of a suitable crystal can confirm the predicted molecular structure, resolving any ambiguities that might arise from other spectroscopic methods like NMR or mass spectrometry.

Elucidating reaction mechanisms: By isolating and crystallizing stable reaction intermediates, their exact structures can be determined. This information is crucial for understanding the step-by-step pathway of a chemical reaction, including the nature of transient species.

Studying intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state. For iodinated compounds, halogen bonding is a significant non-covalent interaction that can influence crystal packing and material properties. The iodine atom on the phenyl ring of "Ethyl 8-(3-iodophenyl)-8-oxooctanoate" derivatives could participate in such interactions.

For instance, studies on other iodinated organic molecules have demonstrated the utility of X-ray crystallography in characterizing their solid-state structures and understanding the role of the iodine atom in directing crystal packing through halogen bonding. nih.govnih.gov

Illustrative Crystallographic Data for an Analogous Phenyl Ketoester Derivative

While crystallographic data for derivatives of "Ethyl 8-(3-iodophenyl)-8-oxooctanoate" are not available, the following table presents hypothetical data for a crystalline derivative to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₂₃IO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1934.5 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.52 |

| R-factor | 0.035 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination in Stereoselective Syntheses

Many chemical reactions, particularly those employing chiral catalysts or reagents, can produce enantiomers (non-superimposable mirror images) of a chiral molecule in unequal amounts. The determination of the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other, is crucial in asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a primary technique for this purpose. ic.ac.uk

If "Ethyl 8-(3-iodophenyl)-8-oxooctanoate" were to be used as a precursor in a stereoselective synthesis, for example, in the asymmetric reduction of its keto group to a hydroxyl group, chiral chromatography would be essential to analyze the stereochemical outcome of the reaction.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes with differing stabilities, leading to different retention times.

Key aspects of applying chiral chromatography in this context include:

Method Development: A systematic screening of different chiral columns (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases (for HPLC) or temperature programs (for GC) would be necessary to achieve baseline separation of the enantiomers of a chiral derivative.

Quantification: Once a separation method is established, the relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

High-Throughput Screening: Chiral chromatography is amenable to automation, allowing for the rapid analysis of multiple reaction products, which is particularly useful in the optimization of asymmetric reactions. nih.gov

Example of Chiral HPLC Conditions for a Ketoester Derivative

The following table provides a hypothetical set of conditions for the chiral HPLC analysis of a racemic derivative of "Ethyl 8-(3-iodophenyl)-8-oxooctanoate" to illustrate the experimental parameters.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Advanced Chemical Research Applications of Ethyl 8 3 Iodophenyl 8 Oxooctanoate As a Synthetic Building Block

Precursor in Polymer Chemistry Research: Development of Novel Monomers and Functional Copolymers

The structure of Ethyl 8-(3-iodophenyl)-8-oxooctanoate makes it a promising candidate for the synthesis of novel monomers and functional copolymers. The presence of both an ester and an aryl iodide moiety allows for its incorporation into polymer chains through various polymerization techniques, leading to materials with tailored properties.

Investigation of Polymerization Mechanisms Involving Ester or Aryl Moiety

The dual functionality of Ethyl 8-(3-iodophenyl)-8-oxooctanoate allows for the investigation of different polymerization mechanisms. The ester group can participate in step-growth polymerization reactions, such as polycondensation, with diols or diamines to form polyesters or polyamides, respectively. The reactivity of the ester group can be influenced by catalysts and reaction conditions, offering a pathway to control the polymer's molecular weight and structure.

Simultaneously, the iodophenyl group can be utilized in chain-growth polymerization. For instance, it can be converted into an organometallic species that can initiate the polymerization of vinyl monomers. More significantly, the carbon-iodine bond is susceptible to oxidative addition with transition metal catalysts, making it a suitable monomer for cross-coupling polymerization methods like Suzuki, Stille, or Heck coupling reactions. This allows for the synthesis of conjugated polymers where the aromatic ring is incorporated into the polymer backbone. Research in this area focuses on understanding the kinetics and mechanisms of these polymerization processes and how the interplay between the ester and aryl iodide functionalities influences the final polymer architecture.

Synthesis of Block Copolymers and Graft Copolymers for Specific Research Objectives

The distinct reactive sites on Ethyl 8-(3-iodophenyl)-8-oxooctanoate are particularly advantageous for the synthesis of complex polymer architectures such as block and graft copolymers.

Block Copolymers: One potential strategy involves the sequential polymerization of different monomers initiated from the functional groups of Ethyl 8-(3-iodophenyl)-8-oxooctanoate. For example, the ester group could be used to initiate the ring-opening polymerization of a cyclic ester like caprolactone, forming a polyester (B1180765) block. Subsequently, the iodophenyl group could be used as an initiation site for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow a second block of a different monomer, for instance, a vinyl polymer. This would result in an A-B diblock copolymer with distinct polyester and vinyl segments.

Graft Copolymers: Graft copolymers can be synthesized by first creating a polymer backbone and then growing side chains from it. For instance, a polymer backbone could be synthesized containing pendant iodophenyl groups derived from Ethyl 8-(3-iodophenyl)-8-oxooctanoate. These iodine atoms can then serve as initiation points for growing grafted polymer chains of another monomer via controlled radical polymerization techniques. This approach allows for the creation of "comb-like" structures where the properties of the backbone and the grafted chains can be independently tuned.

These block and graft copolymers are of significant interest for various research objectives, including the development of novel thermoplastic elastomers, drug delivery vehicles, and materials for nanotechnology.

Ligand or Catalyst Precursor in Organometallic Chemistry Research

In the realm of organometallic chemistry, Ethyl 8-(3-iodophenyl)-8-oxooctanoate holds potential as a precursor for the synthesis of novel ligands and catalysts. The iodophenyl group is a key feature, as the carbon-iodine bond can readily undergo oxidative addition to a low-valent transition metal center. This reaction is a fundamental step in the formation of many organometallic complexes.

By reacting Ethyl 8-(3-iodophenyl)-8-oxooctanoate with a suitable metal precursor, the aryl group can be directly bonded to the metal, forming a sigma-bond. The ester and keto functionalities within the molecule can also act as coordinating groups, potentially leading to the formation of a chelate complex where the organic molecule binds to the metal center through multiple points. This chelation can enhance the stability and influence the reactivity of the resulting organometallic complex.

Furthermore, the long aliphatic chain can be modified to introduce other donor atoms, such as phosphorus or nitrogen, to create multidentate ligands with specific electronic and steric properties. These tailored ligands can then be used to modulate the catalytic activity of transition metals in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The study of such complexes provides insights into ligand design and its impact on catalytic performance.

Scaffold for Macrocyclic or Supramolecular Assembly Research

The defined geometry and multiple functional groups of Ethyl 8-(3-iodophenyl)-8-oxooctanoate make it an attractive scaffold for the construction of macrocycles and for directing supramolecular assemblies.

Macrocycle Synthesis: The long, flexible octanoate (B1194180) chain provides a spacer that can be cyclized through various chemical reactions. For instance, the terminal ethyl ester could be hydrolyzed to a carboxylic acid, which could then be reacted with another functional group introduced at a different position on the molecule to form a large ring structure. The iodophenyl group can also participate in intramolecular coupling reactions, facilitated by transition metal catalysts, to form macrocyclic structures containing an aromatic unit.

Supramolecular Assembly: In supramolecular chemistry, non-covalent interactions are used to build large, ordered structures from smaller molecular components. Ethyl 8-(3-iodophenyl)-8-oxooctanoate possesses several features that can direct self-assembly. The ester and keto groups can participate in hydrogen bonding and dipole-dipole interactions. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. Crucially, the iodine atom can act as a halogen bond donor, forming specific and directional interactions with electron-donating atoms like oxygen or nitrogen in other molecules. By strategically designing complementary molecules, researchers can use Ethyl 8-(3-iodophenyl)-8-oxooctanoate as a building block to construct complex supramolecular architectures such as liquid crystals, gels, and molecular capsules.

Intermediate in the Synthesis of Advanced Organic Materials for Optoelectronic or Surfactant Research

The unique combination of an aromatic core and a long aliphatic chain in Ethyl 8-(3-iodophenyl)-8-oxooctanoate makes it a valuable intermediate for the synthesis of advanced organic materials with potential applications in optoelectronics and as surfactants.

Optoelectronic Materials: The iodophenyl group can be readily modified through cross-coupling reactions to introduce other aromatic or heteroaromatic units. This allows for the construction of extended π-conjugated systems, which are the fundamental components of many organic electronic materials. By carefully selecting the coupling partners, researchers can tune the electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), to create materials suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The long octanoate chain can also be used to improve the solubility and processability of these materials, which is often a challenge in the field of organic electronics.

Future Directions and Emerging Research Avenues

Exploration of Photoredox Catalysis and Electrosynthesis for Functionalization

The carbon-iodine bond in Ethyl 8-(3-iodophenyl)-8-oxooctanoate is an ideal target for functionalization using cutting-edge synthetic methodologies like photoredox catalysis and electrosynthesis. These techniques offer mild and highly selective ways to form new chemical bonds, avoiding the harsh conditions often required in traditional cross-coupling reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The iodoaryl group of the target molecule can be readily activated by a photocatalyst under irradiation with visible light to generate an aryl radical. This highly reactive intermediate can then participate in a variety of transformations. For instance, intramolecular 1,5-hydrogen atom transfer (HAT) reactions could be explored, where the initially formed aryl radical abstracts a hydrogen atom from the aliphatic chain, leading to the formation of novel carbocyclic or heterocyclic structures. nih.govrsc.orgresearchgate.net This approach offers a concise method for synthesizing complex molecular scaffolds from a relatively simple starting material. nih.gov Furthermore, intermolecular reactions, such as the arylation of C-H bonds in other organic molecules, could be investigated. nih.gov Recent studies have demonstrated the β-C(sp³)–H arylation of ketones and aldehydes using photoredox catalysis, a strategy that could be adapted to functionalize other molecules using Ethyl 8-(3-iodophenyl)-8-oxooctanoate as the arylating agent. rsc.orgprinceton.edu The table below summarizes potential photoredox-catalyzed reactions for the functionalization of Ethyl 8-(3-iodophenyl)-8-oxooctanoate.

| Reaction Type | Potential Outcome | Key Features |

| Intramolecular 1,5-HAT | Formation of carbocyclic or heterocyclic derivatives | Mild reaction conditions, high functional group tolerance, operational simplicity. nih.gov |

| Intermolecular C-H Arylation | Synthesis of novel biaryl or aryl-alkane structures | Direct functionalization of unactivated C-H bonds. nih.gov |

| β-C(sp³)–H Heteroarylation | Introduction of heteroaryl moieties at the β-position of the ketone | Dual C-H functionalization, synthesis of complex drug-like scaffolds. researchgate.net |

Electrosynthesis: As a green and sustainable alternative to traditional synthesis, electrosynthesis utilizes electricity to drive chemical reactions, often with high selectivity and efficiency. nih.gov The reduction of the aryl iodide in Ethyl 8-(3-iodophenyl)-8-oxooctanoate at a cathode can generate an aryl radical or an aryl anion, which can then be trapped by various electrophiles. This approach could be used for C-C bond formation, such as in the synthesis of α-arylated ketones. rsc.org Electrosynthesis is also gaining traction in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their metabolites, highlighting its potential for creating derivatives of the target compound with interesting biological activities. acs.orgpharmtech.comrsc.org The advantages of electrosynthesis include the avoidance of stoichiometric chemical oxidants or reductants and the ability to perform transformations that are challenging with conventional methods. cornell.edu

Integration into Flow Chemistry Systems for Continuous Synthesis and Process Intensification

The synthesis and subsequent functionalization of Ethyl 8-(3-iodophenyl)-8-oxooctanoate and its derivatives are well-suited for adaptation to continuous flow chemistry systems. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process intensification. frontiersin.org

The synthesis of α-ketoesters has been successfully demonstrated in continuous flow systems using a "catch and release" protocol with immobilized reagents and scavengers. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.netbeilstein-journals.org This approach allows for clean transformations and simplifies purification. Such a strategy could be envisioned for the large-scale production of Ethyl 8-(3-iodophenyl)-8-oxooctanoate itself. Furthermore, many of the functionalization reactions discussed, such as photoredox catalysis and certain organometallic reactions, are readily transferable to flow reactors. acs.org This integration can lead to higher yields, reduced reaction times, and the ability to safely handle reactive intermediates. almacgroup.com

Process intensification through flow chemistry is a key trend in the pharmaceutical and fine chemical industries. researchgate.net By combining multiple reaction and purification steps into a single, continuous process, significant gains in efficiency and sustainability can be achieved. For example, a multi-step sequence involving the synthesis of the keto-ester followed by a photoredox-catalyzed functionalization could be performed in a "telescoped" flow system, minimizing manual handling and intermediate isolation. almacgroup.com

Development of Sustainable Synthetic Routes and Biocatalytic Applications for Related Esters

Future research will undoubtedly focus on developing more sustainable synthetic routes to Ethyl 8-(3-iodophenyl)-8-oxooctanoate and related esters. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly attractive approach for the synthesis and modification of esters. chemistryjournals.netmt.com Lipases are a class of enzymes that are particularly well-suited for esterification and transesterification reactions. rsc.org They operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and are biodegradable. nih.gov The synthesis of various specialty esters using biocatalysis has been extensively explored, and this technology could be applied to the production of Ethyl 8-(3-iodophenyl)-8-oxooctanoate by reacting a suitable precursor of the iodophenyl ketone with an octanoate (B1194180) derivative.

Furthermore, biocatalysis could be used to create a library of related esters by varying the alcohol or carboxylic acid component. This would allow for the fine-tuning of the molecule's physical and biological properties. The table below outlines some key advantages of biocatalysis in the context of ester synthesis.

| Advantage | Description | Relevance to Ethyl 8-(3-iodophenyl)-8-oxooctanoate |

| High Selectivity | Enzymes can distinguish between similar functional groups, leading to fewer side products. | Potentially cleaner synthesis with easier purification. |

| Mild Reaction Conditions | Reactions are typically run at or near room temperature and atmospheric pressure in aqueous or organic solvents. | Reduced energy consumption and decomposition of sensitive functional groups. |

| Environmental Sustainability | Enzymes are biodegradable catalysts, and their use can reduce the reliance on toxic reagents and solvents. chemistryjournals.net | Alignment with the principles of green chemistry. |

| Chiral Resolution | Enzymes can be used to synthesize enantiomerically pure compounds. | Potential for creating chiral analogs with specific biological activities. |

Computational Design and De Novo Synthesis of Next-Generation Analogues for Specific Research Objectives

The scaffold of Ethyl 8-(3-iodophenyl)-8-oxooctanoate can serve as a starting point for the computational design and subsequent de novo synthesis of next-generation analogues with tailored properties. De novo drug design is a computational approach that generates novel molecular structures from scratch, aiming to optimize them for specific biological targets. deeporigin.com

Given that many kinase inhibitors feature an aromatic core, the 3-iodophenyl ketone moiety could act as a foundational fragment for designing new inhibitors. Computational tools, including machine learning and artificial intelligence, can be used to generate and evaluate virtual libraries of compounds based on this scaffold. tue.nlresearchgate.netnih.gov These methods can predict properties such as binding affinity to a target protein, drug-likeness, and pharmacokinetic parameters, thus prioritizing the most promising candidates for synthesis. nih.govresearchgate.netnih.gov

Once promising candidates have been identified computationally, their synthesis can be undertaken. The term de novo synthesis, in a chemical context, refers to the creation of complex molecules from simple, readily available starting materials. nih.gov The modular nature of Ethyl 8-(3-iodophenyl)-8-oxooctanoate, with its distinct ester and aryl iodide functionalities, lends itself to a divergent synthetic strategy where a wide range of analogues can be prepared from a common intermediate.

Interdisciplinary Research with Other Fields (e.g., Nanochemistry for Surface Functionalization Studies)

The iodoaryl group of Ethyl 8-(3-iodophenyl)-8-oxooctanoate makes it an attractive candidate for interdisciplinary research, particularly in the field of nanochemistry. The functionalization of nanoparticle surfaces is crucial for tailoring their properties for specific applications in areas such as catalysis, sensing, and nanomedicine.

Aryl halides, including aryl iodides, can be used to modify the surfaces of nanoparticles, such as those made of gold or iron. researchgate.netyoutube.com For example, the Ullmann coupling reaction, a classic method for forming carbon-carbon bonds, has been adapted for on-surface synthesis, allowing for the precise construction of nanostructures on metal substrates. mdpi.com The Ethyl 8-(3-iodophenyl)-8-oxooctanoate molecule could be attached to a nanoparticle surface via the iodine atom, with the long ester chain extending outwards. This could create a functionalized surface with specific chemical and physical properties. For instance, the ester group could be hydrolyzed to a carboxylic acid, providing a handle for further bioconjugation. The study of how such surface modifications influence the behavior of nanoparticles is a vibrant area of research. science.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.